Cas no 38464-02-7 (4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid)

4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(4-fluoro-benzoylamino)-benzoic acid
- 4-chloro-2-(4-fluorobenzamido)benzoicacid
- HMS1400H18
- AKOS000114533
- G44848
- 4-chloro-2-[(4-fluorobenzoyl)amino]benzoic acid
- Oprea1_783574
- NBA46402
- 38464-02-7
- Enamine_002284
- CS-0218088
- EN300-00097
- 4-chloro-2-(4-fluorobenzamido)benzoic acid
- Z56824611
- 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid
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- Inchi: InChI=1S/C14H9ClFNO3/c15-9-3-6-11(14(19)20)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)(H,19,20)
- InChI Key: XFLOEAQPWSUPAH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 293.0254990Da
- Monoisotopic Mass: 293.0254990Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66.4Ų
4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C387233-500mg |
4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid |
38464-02-7 | 500mg |
$ 320.00 | 2022-06-06 | ||
Aaron | AR019H5D-10g |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 10g |
$2808.00 | 2023-12-14 | |
1PlusChem | 1P019GX1-100mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 100mg |
$219.00 | 2024-05-03 | |
1PlusChem | 1P019GX1-50mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 50mg |
$166.00 | 2024-05-03 | |
1PlusChem | 1P019GX1-250mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 250mg |
$286.00 | 2024-05-03 | |
Aaron | AR019H5D-50mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 50mg |
$146.00 | 2025-02-10 | |
Aaron | AR019H5D-1g |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 1g |
$672.00 | 2025-02-10 | |
Aaron | AR019H5D-500mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 500mg |
$511.00 | 2025-02-10 | |
A2B Chem LLC | AV20645-100mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 100mg |
$174.00 | 2024-04-20 | |
A2B Chem LLC | AV20645-500mg |
4-chloro-2-(4-fluorobenzamido)benzoic acid |
38464-02-7 | 95% | 500mg |
$407.00 | 2024-04-20 |
4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid Related Literature
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid
Comprehensive Overview of 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid (CAS No. 38464-02-7): Properties, Applications, and Industry Insights
4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid (CAS 38464-02-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzamido benzoic acid derivative is characterized by its unique molecular structure, featuring both chloro and fluoro substituents, which contribute to its reactivity and potential applications. The compound's IUPAC name reflects its precise chemical configuration, making it a subject of interest for researchers exploring structure-activity relationships in drug development.
In recent years, the demand for fluorinated compounds like 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid has surged due to their enhanced bioavailability and metabolic stability. This aligns with current industry trends favoring fluorine-containing pharmaceuticals, which account for over 30% of newly approved drugs. The compound's CAS registry number 38464-02-7 serves as a critical identifier in global chemical databases, facilitating research collaboration and regulatory compliance across international markets.
The synthesis of 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid typically involves multi-step organic reactions, with careful control of reaction conditions to optimize yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and assess its quality parameters. These quality control measures are particularly important given the compound's potential as a pharmaceutical intermediate in the development of novel therapeutic agents.
From an applications perspective, CAS 38464-02-7 has shown promise in several research areas. Its structural features make it a candidate for developing enzyme inhibitors, particularly in targeting inflammatory pathways. The presence of both chloro and fluoro substituents on the aromatic rings enhances the compound's ability to interact with biological targets through various binding mechanisms. Researchers are particularly interested in its potential as a scaffold for anti-inflammatory drugs and antimicrobial agents.
Environmental and safety considerations for 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. The compound's physicochemical properties, including solubility and stability data, are crucial for determining appropriate storage conditions and handling procedures in research settings.
The commercial availability of 38464-02-7 through specialty chemical suppliers has facilitated its adoption in various research programs. Pricing and packaging options typically vary based on purity grades (ranging from technical to analytical grade) and order quantities. Recent market analysis indicates growing demand for this benzamido benzoic acid derivative, particularly from contract research organizations and academic institutions engaged in medicinal chemistry projects.
Future research directions for 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid may explore its potential in combination therapies or as part of drug delivery systems. The compound's molecular architecture offers opportunities for structural modification, allowing medicinal chemists to optimize its pharmacological profile. With increasing interest in personalized medicine and targeted therapies, such specialized intermediates are becoming increasingly valuable in the drug discovery pipeline.
From a regulatory standpoint, CAS No. 38464-02-7 is not currently subject to special controls in most jurisdictions, though this status should be verified for specific applications. Documentation including certificates of analysis and material safety data sheets are typically available from reputable suppliers, ensuring compliance with good laboratory practices. Researchers working with this compound should stay informed about evolving regulations concerning halogenated compounds in their respective regions.
The scientific literature contains numerous references to 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid and related structures, particularly in patents describing novel therapeutic compounds. Patent analysis reveals an upward trend in filings incorporating this chemical scaffold, suggesting its growing importance in intellectual property landscapes. This trend aligns with broader industry movements toward fragment-based drug design and privileged structures in medicinal chemistry.
In conclusion, 4-Chloro-2-(4-Fluorobenzamido)Benzoic Acid (CAS 38464-02-7) represents an important building block in modern chemical research. Its unique combination of halogen substituents and amido functionality offers diverse possibilities for molecular design and drug development. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science and related fields is likely to expand, making it a compound worth watching in the coming years.
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